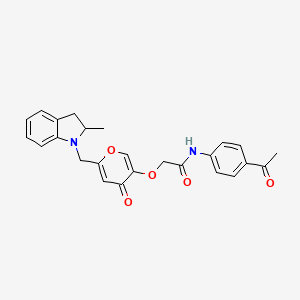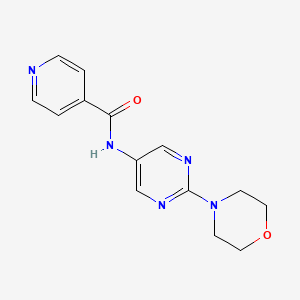
N-(2-morpholinopyrimidin-5-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholinopyrimidin-5-yl)isonicotinamide, also known as MPI, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. It is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, making it a unique chemical structure.
Scientific Research Applications
Pharmacophore Development for Kinase Inhibition
One study focused on the development of pharmacophores for PI3K and PIKKs inhibition, leveraging the structural attributes of morpholine derivatives. The researchers discovered a potent non-nitrogen containing morpholine isostere, which demonstrated efficacy as a selective dual inhibitor of mTORC1 and mTORC2, crucial targets in cancer therapy (Hobbs et al., 2019).
Fluorescent Probe Development for pH Sensing
Another study synthesized a fluorescent probe based on a morpholine structure for monitoring pH fluctuations within biological systems. This probe showed potential for tracking both acidic and alkaline pH changes in live cells, demonstrating the versatility of morpholine derivatives in sensor development (Jiao et al., 2019).
Antimicrobial Activity of Morpholine Analogues
Research into the antimicrobial properties of morpholine analogues revealed significant activity against various bacterial and fungal strains. This highlights the potential of morpholine-based compounds, including those structurally related to N-(2-morpholinopyrimidin-5-yl)isonicotinamide, in the development of new antimicrobial agents (Desai et al., 2013).
Mechanism of Action
Target of Action
For example, isonicotinamide, a compound with a similar structure, is an important component of the coenzyme NAD .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Isonicotinamide, for example, is soluble in water, which could influence its absorption and distribution .
properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(11-1-3-15-4-2-11)18-12-9-16-14(17-10-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMRZLMTXMDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde](/img/structure/B2958571.png)
![(1-(methylsulfonyl)piperidin-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2958574.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2958575.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
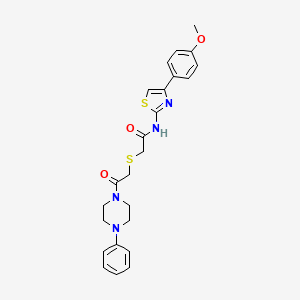
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)
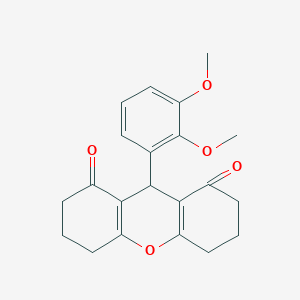
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2958587.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)
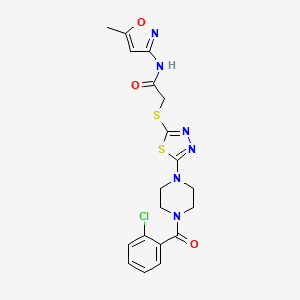
![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)
![Ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2958591.png)
